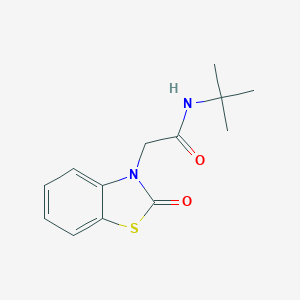
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate, also known as PTZ-17, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the thiadiazole family and has a molecular formula of C13H12N2O3S.
Mechanism of Action
The mechanism of action of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms.
Biochemical and Physiological Effects:
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate has been shown to possess significant biochemical and physiological effects. It has been reported to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is its high solubility in water and other solvents, making it easy to use in various lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases.
3. Development of new derivatives of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate with improved pharmacological properties.
4. Investigation of the potential use of this compound as a pesticide or herbicide.
5. Study of the potential toxic effects of this compound on humans and the environment.
Conclusion:
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate can be achieved through a simple and efficient method. The synthesis process involves the reaction of 2-amino-5-phenoxymethyl-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. This reaction leads to the formation of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate as a white crystalline solid with a high yield.
Scientific Research Applications
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
properties
Product Name |
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
ethyl 2-(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-10-13-14-12(18-10)17-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
HDEIXHOPWONNTG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(S1)OC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)



![N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259390.png)

![2-[(E)-4-Hydroxybenzylidene]-6,7-dimethoxytetralin-1-one](/img/structure/B259395.png)
![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)

![6-Amino-4-(4-tert-butylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259402.png)
![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)